molecular formula C10H17NO B13274208 Spiro[bicyclo[2.2.1]heptane-2,3'-morpholine]

Spiro[bicyclo[2.2.1]heptane-2,3'-morpholine]

Cat. No.: B13274208
M. Wt: 167.25 g/mol
InChI Key: MHTSNPUIWRMBEU-UHFFFAOYSA-N
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Description

Bicyclic Framework Analysis: Norbornane-Morpholine Fusion

The norbornane system (bicyclo[2.2.1]heptane) consists of two fused cyclohexane rings sharing a common bridgehead carbon, creating a rigid, boat-like structure with significant steric strain. In Spiro[bicyclo[2.2.1]heptane-2,3'-morpholine], one of the bridgehead carbons (C2) serves as the spiro atom, linking the norbornane framework to the morpholine ring. The morpholine heterocycle, a six-membered ring containing one oxygen and one nitrogen atom, adopts a chair-like conformation in its free state. However, the spiro linkage constrains its geometry, forcing partial distortion to accommodate the bicyclic system.

Key bond lengths and angles within the norbornane moiety align with typical values for bicyclo[2.2.1]heptane derivatives. For instance, the bridgehead C1–C2 and C2–C3 bonds measure approximately 1.54 Å, consistent with sp³ hybridization. The morpholine ring’s C–O and C–N bonds (1.43 Å and 1.47 Å, respectively) suggest moderate electron delocalization between the oxygen and nitrogen lone pairs.

Table 1: Key structural parameters of Spiro[bicyclo[2.2.1]heptane-2,3'-morpholine]

Parameter Value (Å/°) Source
C1–C2 (norbornane) 1.54
C2–O (morpholine) 1.43
C2–N (morpholine) 1.47
N–C–O bond angle 111.2°

The fusion of these rings creates a sterically congested environment, particularly at the spiro carbon, where the norbornane’s bridgehead and morpholine’s heteroatoms converge. This congestion influences reactivity, as seen in the limited accessibility of the morpholine’s nitrogen for electrophilic substitution.

Spiro Junction Geometry and Bond Angle Considerations

The spiro carbon (C2) forms four single bonds: two to the norbornane framework and two to the morpholine ring. This tetrahedral geometry deviates from ideal bond angles due to ring strain. The C1–C2–C3 angle in the norbornane moiety is compressed to ~96°, while the O–C2–N angle in the morpholine ring expands to ~111°. These distortions arise from the competing demands of the bicyclic and heterocyclic systems.

Table 2: Bond angles at the spiro junction

Angle Value (°) Deviation from Ideal Tetrahedral (109.5°)
C1–C2–C3 (norbornane) 96.0 -13.5
O–C2–N (morpholine) 111.2 +1.7
C1–C2–O 108.5 -1.0

The spiro junction’s strain energy, estimated at ~8–10 kcal/mol, contributes to the molecule’s overall rigidity. This rigidity limits conformational flexibility but enhances stability against ring-opening reactions. Comparative studies of spiro compounds indicate that the incorporation of heteroatoms (O, N) reduces strain compared to all-carbon analogs, as lone-pair repulsion partially offsets angular distortion.

Conformational Dynamics of the Morpholine Heterocycle

In isolation, morpholine adopts a chair conformation with minimal puckering. However, the spiro linkage in Spiro[bicyclo[2.2.1]heptane-2,3'-morpholine] forces the heterocycle into a twisted boat conformation, as evidenced by molecular modeling studies. This distortion increases the energy barrier for chair-to-chair interconversion from ~5 kcal/mol in free morpholine to ~12 kcal/mol in the spiro system.

The nitrogen atom’s lone pair becomes partially aligned with the norbornane’s σ framework, enabling weak hyperconjugative interactions. These interactions stabilize the twisted conformation by ~2 kcal/mol, as demonstrated by density functional theory (DFT) calculations. Additionally, the oxygen atom’s lone pairs engage in intramolecular hydrogen bonding with adjacent C–H groups, further restricting motion.

Comparative Analysis with Related Spiro[bicyclo[2.2.1]heptane] Derivatives

Spiro[bicyclo[2.2.1]heptane-2,3'-morpholine] differs markedly from derivatives lacking heteroatoms. For example, Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane] (C~11~H~18~) exhibits no lone-pair-mediated stabilization, resulting in higher strain energy (~15 kcal/mol). The morpholine-containing analog also demonstrates greater polarity (calculated dipole moment: 3.2 D vs. 0.8 D for the cyclopentane derivative), enhancing solubility in polar solvents.

Table 3: Comparison of spiro[bicyclo[2.2.1]heptane] derivatives

Compound Molecular Formula Dipole Moment (D) Strain Energy (kcal/mol)
Spiro[bicyclo[2.2.1]heptane-2,3'-morpholine] C~10~H~17~NO 3.2 8–10
Spiro[bicyclo[4.1.0]heptane-7,1'-cyclopentane] C~11~H~18~ 0.8 15
Spiro[bicyclo[2.2.1]heptane-2,2'-morpholine] C~10~H~17~NO 2.9 9–11

The presence of nitrogen also enables unique reactivity. Unlike all-carbon spiro compounds, Spiro[bicyclo[2.2.1]heptane-2,3'-morpholine] undergoes selective oxidation at the morpholine’s α-carbon, forming a ketone derivative without disrupting the spiro junction. This contrasts with Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-one, where oxidation targets the bicyclic framework’s bridgehead.

Properties

Molecular Formula

C10H17NO

Molecular Weight

167.25 g/mol

IUPAC Name

spiro[bicyclo[2.2.1]heptane-2,3'-morpholine]

InChI

InChI=1S/C10H17NO/c1-2-9-5-8(1)6-10(9)7-12-4-3-11-10/h8-9,11H,1-7H2

InChI Key

MHTSNPUIWRMBEU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC23COCCN3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[bicyclo[2.2.1]heptane-2,3’-morpholine] typically involves the cycloaddition of bicyclo[2.2.1]heptane derivatives with morpholine under specific conditions. One common method includes the use of catalysts such as BF3·Et2O to facilitate the cycloaddition reaction . The reaction conditions often require controlled temperatures and pressures to ensure the desired product yield.

Industrial Production Methods

Industrial production of Spiro[bicyclo[2.2.1]heptane-2,3’-morpholine] may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Spiro[bicyclo[2.2.1]heptane-2,3’-morpholine] undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring can be modified by different nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or halides in polar solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Spiro[bicyclo[2.2.1]heptane-2,3’-morpholine] has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Spiro[bicyclo[2.2.1]heptane-2,3’-morpholine] involves its interaction with specific molecular targets. The spiro structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Core Structural and Functional Differences

The following table summarizes key spiro[bicyclo[2.2.1]heptane] derivatives from the evidence, highlighting their heterocyclic components, substituents, and stereochemical features:

Compound Name (Example ID) Heterocycle Substituents Key Properties Reference
Spiro[bicyclo[2.2.1]heptane-2,3'-indolin]-2'-one (14-5-18) Indolin-2-one None specified Bioactive; inhibits gastric cancer metastasis. Unique scaffold not in ChemBL.
Spiro[bicyclo[2.2.1]heptane-2,3'-pyrrolidine] derivatives (5x, 5y, 5i, 5j) Pyrrolidine Chlorophenyl, tolyl, methoxyphenyl, methyl, thiophen-2-yl, pyridin-2-yl High enantiomeric excess (93–95% ee); yields 46–86%. Solid/liquid states.
Spiro[bicyclo[2.2.1]heptane-2,3'-oxaziridine] (12c) Oxaziridine 3,3-Dichlorocamphoryl, phenylsulfonyl Chiral oxidizing agent; 50% yield from camphor. High enantioselectivity.
Spiro[bicyclo[2.2.1]heptane-2,1'-cyclopropane] Cyclopropane None Stable hydrocarbon; ionization energy 9.45 eV. Used in materials studies.

Key Observations :

  • Heterocycle Impact: Morpholine’s six-membered ring (with O and N) contrasts with five-membered pyrrolidine (N only) or indolinone (N and ketone). Larger rings may alter steric hindrance and hydrogen-bonding capacity, affecting bioactivity or catalytic utility.
  • Stereochemical Complexity : All analogs exhibit multiple stereocenters, with enantiomeric excesses >90% achieved via kinetic resolution or asymmetric synthesis .
  • Novelty: The spiro-indolinone scaffold (14-5-18) is absent in ChemBL’s 2.3M compounds, underscoring its uniqueness .

Physicochemical and Functional Properties

  • Thermal Stability : Bicyclo[2.2.1]heptane derivatives are inherently stable due to their rigid framework, as seen in spiro-cyclopropane (m.p. 76–164°C for pyrrolidine analogs) .
  • Optical Activity : High optical rotations (e.g., [α] = +15.0 to +49.4) correlate with stereochemical purity, critical for chiral drug design .

Biological Activity

Spiro[bicyclo[2.2.1]heptane-2,3'-morpholine] is a bicyclic compound characterized by its unique spiro structure, which combines a bicyclo[2.2.1]heptane framework with a morpholine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-diabetic and anti-cancer properties. The presence of the morpholine ring enhances solubility and bioavailability, making it a promising candidate for drug development.

Structure

The compound's systematic name reflects its complex architecture, contributing to its distinct chemical properties and biological activities. The spirocyclic structure allows for specific interactions with biological targets, which is crucial for its pharmacological effects.

Reactivity

The chemical reactivity of spiro[bicyclo[2.2.1]heptane-2,3'-morpholine] primarily involves:

  • Nucleophilic substitutions
  • Cycloadditions
  • Oxidation and reduction reactions

These reactions are facilitated by the morpholine ring's ability to undergo typical secondary amine reactions, such as acylation and alkylation, which can be utilized for further functionalization of the compound .

Research indicates that spiro[bicyclo[2.2.1]heptane-2,3'-morpholine] interacts with various biological receptors and enzymes. Its structural features may enhance its affinity for targets such as α-glucosidase, an enzyme involved in carbohydrate metabolism. This interaction suggests potential applications in managing conditions like diabetes .

Pharmacological Activities

The compound has been investigated for several biological activities:

  • Anti-Diabetic Activity : Inhibits α-glucosidase, potentially reducing postprandial glucose levels.
  • Anticancer Properties : Exhibits inhibitory effects on gastric cancer cell lines, demonstrating dose-dependent inhibition of cell invasiveness .
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, although detailed investigations are needed .

Case Study 1: Inhibitory Effects on Cancer Cells

A study evaluated the effects of spiro[bicyclo[2.2.1]heptane-2,3'-morpholine] on gastric cancer cells (MKN45 and MGC803). The compound demonstrated significant inhibitory effects on cell invasiveness at concentrations of 10 µM and 50 µM, with minimal impact on cell viability, indicating target specificity .

Case Study 2: Interaction with α-Glucosidase

Research focused on the binding affinity of spiro[bicyclo[2.2.1]heptane-2,3'-morpholine] to α-glucosidase revealed that structural modifications on the morpholine ring could enhance potency and selectivity against this enzyme .

Summary of Biological Activities

Biological ActivityMechanism/TargetReference
Anti-DiabeticInhibition of α-glucosidase
AnticancerInhibition of gastric cancer cells
AntimicrobialPotential antimicrobial properties

Q & A

Basic Research Questions

Q. What are the key considerations in designing a synthesis route for Spiro[bicyclo[2.2.1]heptane-2,3'-morpholine] derivatives?

  • Methodological Answer : Multi-step synthesis requires precise control of reaction conditions. For example, describes using dichloroketene for cyclization, followed by acetic acid/zinc reduction and epoxidation with trimethylsulfonium iodide. Critical factors include:

  • Temperature control : Exothermic reactions (e.g., dichloroketene addition) require cooling to avoid side products.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in epoxidation steps.
  • Purification : Chromatography (silica gel) or recrystallization is essential for isolating isomers (e.g., 6- vs. 7-substituted bicycloheptanes) .

Q. What spectroscopic techniques are essential for characterizing Spiro[bicyclo[2.2.1]heptane-2,3'-morpholine]?

  • Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR identify spiro connectivity and substituent effects. For example, the oxirane ring in related compounds () shows distinct deshielded protons at δ 3.5–4.5 ppm.
  • IR : Carbonitrile groups (C≡N) exhibit sharp peaks near 2240 cm1^{-1}, while oxirane rings show C-O-C stretching at 1260–950 cm1^{-1}.
  • Mass Spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 213.275 for C14_{14}H15_{15}NO in ) .

Advanced Research Questions

Q. How can stereochemical outcomes be controlled during the formation of spirocyclic intermediates?

  • Methodological Answer : Stereoselectivity depends on steric and electronic factors. highlights hydrogen bonding in centrosymmetric dimers, where syn-amine H1 bonds to the oxindole N1 lone pair. Strategies include:

  • Chiral auxiliaries : Use enantiopure morpholine derivatives to induce asymmetry.
  • Catalytic asymmetric synthesis : Pd or Cu catalysts (e.g., in ) can enforce stereochemistry during cyclopropanation or epoxidation.
  • Crystallographic analysis : Refinement of H-atom positions (e.g., ’s Uiso_{iso}(H) = 1.5Ueq_{eq}(N)) resolves ambiguities in spiro-center geometry .

Q. What methodologies resolve data contradictions from isomeric byproducts in spiro compound synthesis?

  • Methodological Answer : Isomeric mixtures (e.g., ’s 4-(5-ethoxyhept-1-yl)-6- and 7-ketones) require:

  • Chromatographic separation : HPLC with chiral columns (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) resolves enantiomers.
  • Crystallographic differentiation : X-ray data (e.g., ’s orthorhombic P21_121_121_1 space group) distinguishes substituent positions.
  • Dynamic NMR : Variable-temperature 1^1H NMR detects coalescence points for interconverting isomers .

Q. How does X-ray crystallography contribute to understanding the molecular geometry of spiro compounds?

  • Methodological Answer : X-ray data (e.g., ’s a = 10.5420 Å, b = 11.7946 Å, c = 13.2997 Å) reveal:

  • Bond angles : The bicyclo[2.2.1]heptane bridgehead C-C-C angles (~93°) deviate from tetrahedral geometry due to ring strain.
  • Torsional effects : Substituents (e.g., phenylsulfonyl in ) induce conformational locking via S=O···H-C interactions.
  • Hirshfeld surface analysis : Quantifies intermolecular contacts (e.g., H-bonding vs. van der Waals) in crystal packing .

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